The compound is cataloged under the Chemical Abstracts Service number 38752-48-6 and has been studied for its synthesis and applications in organic chemistry. It is classified as an amine due to the presence of the ethanamine structure, and as a sulfonamide because of the phenylsulfonyl group. Its unique structural characteristics make it a valuable intermediate in chemical synthesis and a subject of interest in pharmacological research.
The synthesis of 2-(Phenylsulfonyl)ethanamine hydrochloride typically involves the reaction of phenylsulfonyl chloride with ethanamine. The general synthetic route can be outlined as follows:
The molecular structure of 2-(Phenylsulfonyl)ethanamine hydrochloride consists of several key components:
The presence of both the phenylsulfonyl and ethanamine groups contributes to its unique chemical properties, making it suitable for further functionalization in synthetic chemistry.
2-(Phenylsulfonyl)ethanamine hydrochloride can undergo various chemical reactions:
The mechanism of action for 2-(Phenylsulfonyl)ethanamine hydrochloride involves its interaction with biological targets:
Research indicates that compounds with similar structures may exhibit varied biological activities based on their specific interactions with target proteins or enzymes .
2-(Phenylsulfonyl)ethanamine hydrochloride has several significant applications across different fields:
The compound is systematically named as 2-(Phenylsulfonyl)ethanamine hydrochloride under IUPAC conventions. This name precisely defines its molecular structure:
Structurally, the molecule comprises:
The canonical SMILES representation is O=S(CCN)(C1=CC=CC=C1)=O.[H]Cl, which encodes atomic connectivity and salt formation [3].
The CAS Registry Number 38752-48-6 is universally recognized for this compound across major chemical databases. However, synonym usage varies significantly:
Table 1: Synonym Discrepancies Across Chemical Databases
| Database | Primary Synonym | Additional Synonyms |
|---|---|---|
| PubChem [1] | 2-(Phenylsulfonyl)ethanamine hydrochloride | None listed |
| ChemSrc [4] | 2-(Phenylsulfonyl)ethanamine (free base) | 2-Benzenesulfonyl-ethylamine; Phenyl(2-aminoethyl)sulfone |
| LookChem [5] | 2-Aminoethylphenylsulfone hydrochloride | [2-(Phenylsulfonyl)ethyl]amine hydrochloride; 2-(Benzenesulfonyl)ethan-1-amine, HCl |
| Sigma-Aldrich [2] | N-[2-(phenylsulfonyl)ethyl]amine hydrochloride | None listed |
Key observations:
The molecular formula C₈H₁₁NO₂S·HCl (or C₈H₁₂ClNO₂S) is consistent across all authoritative sources. Molecular weight calculations show minor discrepancies due to isotopic considerations:
Table 2: Molecular Weight Validation
| Source | Reported Molecular Weight | Calculated Weight (g/mol) | Discrepancy |
|---|---|---|---|
| PubChem [1] | 221.70 | 221.70 | None |
| BLD Pharm [3] | 221.70 | 221.70 | None |
| LookChem [5] | 221.70 | 221.70 | None |
| ChemSrc [4] | 185.24 (free base) | 185.24 | None |
Physical and Chemical Properties
CAS No.: 2134602-45-0
CAS No.: 119509-26-1
CAS No.: 14836-73-8
CAS No.: 32157-29-2
CAS No.: 467-14-1